REACTION_CXSMILES
|
C(OC([C@@H:8]([C@@H:12]([C:22]1[CH:27]=[CH:26][C:25]([C:28]([F:31])([F:30])[F:29])=[CH:24][CH:23]=1)[CH2:13][O:14][Si:15]([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16])[C:9]([OH:11])=O)=O)(C)(C)C.CC[N:34]=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[CH:53]1[C:62]2[C:57](=[CH:58][C:59]([C:63]3[S:67][C:66]([NH2:68])=[N:65][N:64]=3)=[CH:60][CH:61]=2)[CH:56]=[CH:55][N:54]=1.[CH:69]1[C:78]2[C:73](=CC(C(O)=O)=C[CH:77]=2)C=CN=1.ClC1C=NC=C2SC([C:92]([OH:94])=[O:93])=CC=12>CN(C=O)C>[CH:53]1[C:62]2[C:57](=[CH:58][C:59]([C:63]3[S:67][C:66]([NH2:68])=[N:65][N:64]=3)=[CH:60][CH:61]=2)[CH:56]=[CH:55][N:54]=1.[Si:15]([O:14][CH2:13][C@@H:12]([C:22]1[CH:23]=[CH:24][C:25]([C:28]([F:30])([F:31])[F:29])=[CH:26][CH:27]=1)[C@H:8]([NH:34][C:92](=[O:93])[O:94][C:78]([CH3:77])([CH3:69])[CH3:73])[C:9]([NH:68][C:66]1[S:67][C:63]([C:59]2[CH:58]=[C:57]3[C:62](=[CH:61][CH:60]=2)[CH:53]=[N:54][CH:55]=[CH:56]3)=[N:64][N:65]=1)=[O:11])([C:18]([CH3:21])([CH3:19])[CH3:20])([CH3:16])[CH3:17]
|
Name
|
(2S,3S)-2-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-3-(4-(trifluoromethyl)phenyl)butanoic acid
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)[C@H](C(=O)O)[C@H](CO[Si](C)(C)C(C)(C)C)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.065 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.062 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.057 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=CC(=CC=C12)C1=NN=C(S1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=CN=C1)SC(=C2)C(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The mixture was washed with aq NH4Cl (5 mL), water (5×5 mL), and brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (
|
Type
|
WASH
|
Details
|
eluting with a gradient from 0 to 2.5% MeOH in DCM)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=CC(=CC=C12)C1=NN=C(S1)N
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC[C@H]([C@@H](C(=O)NC=1SC(=NN1)C=1C=C2C=CN=CC2=CC1)NC(OC(C)(C)C)=O)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.086 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |